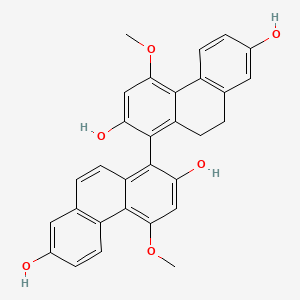

Blestriarene B

描述

This compound has been reported in Gymnadenia conopsea, Bletilla striata, and other organisms with data available.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3,5-7,9-14,31-34H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCDZCVHGDFKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)O)C3=C4C=CC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331911 | |

| Record name | Blestriarene B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127211-03-4 | |

| Record name | [1,1′-Biphenanthrene]-2,2′,7,7′-tetrol, 9,10-dihydro-4,4′-dimethoxy-, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127211-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blestriarene B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Blestriarene B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene B is a naturally occurring phenanthrene derivative that has garnered interest within the scientific community. As a member of a class of compounds known for their diverse biological activities, understanding its natural origins and the methodologies for its isolation is crucial for further research and potential therapeutic development. This technical guide provides an in-depth overview of the known natural sources of this compound and a detailed protocol for its isolation from its primary plant source.

Natural Sources of this compound

This compound has been identified in plant species belonging to the Orchidaceae family. The primary reported natural sources include:

-

Bletilla striata (Thunb.) Rchb.f.: Also known as the hyacinth orchid or Chinese ground orchid, the tubers of this perennial plant are a well-documented source of a variety of phenanthrene and dihydrophenanthrene compounds, including this compound.[1] Bletilla striata is a key herb in traditional Chinese medicine.

-

Gymnadenia conopsea (L.) R.Br.: Commonly known as the fragrant orchid, this species is another member of the Orchidaceae family from which this compound has been reported.

While this compound is known to exist in these species, quantitative data regarding its specific yield from either source is not extensively reported in the available scientific literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors, including geographic location, climate, and harvest time.

Isolation of this compound from Bletilla striata

The isolation of this compound from the tubers of Bletilla striata involves a multi-step process of extraction and chromatographic separation. The following protocol is a comprehensive methodology adapted from established procedures for the isolation of phenanthrene derivatives from this plant source.

Experimental Protocol

1. Plant Material Preparation:

-

Fresh tubers of Bletilla striata are collected, cleaned, and air-dried.

-

The dried tubers are then pulverized into a fine powder to maximize the surface area for solvent extraction.

2. Extraction:

-

The powdered plant material is extracted exhaustively with 90% ethanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves:

-

Petroleum Ether: To remove nonpolar constituents such as fats and waxes.

-

Ethyl Acetate: To extract compounds of medium polarity, which include phenanthrenes like this compound.

-

-

The ethyl acetate fraction is collected and concentrated under reduced pressure. This fraction is enriched with the target compounds.

4. Chromatographic Purification: The ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography:

-

The concentrated ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone, with the proportion of acetone being incrementally increased.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions from the silica gel column that show the presence of phenanthrene-like compounds are pooled and further purified on a Sephadex LH-20 column.

-

The column is typically eluted with a solvent mixture such as petroleum ether-chloroform-methanol. This step helps to separate compounds based on their molecular size and polarity.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is often achieved using semi-preparative HPLC on a reversed-phase column (e.g., C18).

-

A typical mobile phase for the separation of phenanthrenes is a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

As of the latest available literature, specific quantitative yields for this compound from Bletilla striata have not been reported. The table below is provided as a template for researchers to populate as data becomes available.

| Natural Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Bletilla striata | Tubers | Ethanolic Extraction & Chromatography | Data Not Available | |

| Gymnadenia conopsea | Tubers | Data Not Available | Data Not Available |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the tubers of Bletilla striata.

Caption: Workflow for the Isolation of this compound.

References

The Biosynthesis of Blestriarene B in Bletilla striata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blestriarene B, a phenanthrene derivative isolated from the tubers of Bletilla striata, belongs to a class of stilbenoids with potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by available quantitative data, detailed experimental protocols for key enzymatic and analytical procedures, and visual representations of the core concepts. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current knowledge on stilbenoid biosynthesis in orchids to present a robust theoretical and practical framework for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a ubiquitous route for the synthesis of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core stilbenoid structure, which is then further modified to form this compound.

The initial steps involve the conversion of L-phenylalanine to dihydro-m-coumaroyl-CoA. This precursor then undergoes a crucial condensation reaction with three molecules of malonyl-CoA, catalyzed by bibenzyl synthase (BBS), to form a bibenzyl intermediate. Subsequent intramolecular cyclization, likely enzyme-mediated, would then generate the characteristic phenanthrene scaffold of this compound. While the specific enzymes for the latter steps in B. striata have not been definitively identified, the pathway presented in Figure 1 represents the most plausible route based on current biochemical knowledge of stilbenoid biosynthesis in orchids.[1]

References

Elucidation of the Chemical Structure of Blestriarene B: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Blestriarene B, a naturally occurring phenanthrene derivative, has garnered interest within the scientific community due to its potential biological activities. Isolated from the tubers of Bletilla striata, a plant with a history of use in traditional medicine, the structural determination of this complex molecule is a cornerstone for further pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the requisite spectroscopic data and experimental methodologies.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, which collectively provided unequivocal evidence for its molecular formula and connectivity. The key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₃₀H₂₄O₆ |

| Molecular Weight | 480.5 g/mol |

| IUPAC Name | 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol |

| CAS Number | 127211-03-4 |

While the complete set of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data from the original elucidating publication is not publicly available in detail, the established structure is consistent with the general spectroscopic features of related phenanthrene dimers isolated from Bletilla striata. The structural assignment relies on the interpretation of these key spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic and aliphatic protons would define the substitution patterns on the phenanthrene and dihydrophenanthrene rings. 2D NMR experiments such as COSY, HSQC, and HMBC would be instrumental in establishing the connectivity between different parts of the molecule, including the linkage between the two monomeric units.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would offer further clues about the structural components and their linkages.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the aromatic C-H and C=C bonds characteristic of the phenanthrene core.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the conjugated system within the molecule, which is characteristic of the phenanthrene chromophore.

Experimental Protocols

The following section outlines the generalized experimental methodologies that would be employed for the isolation and structural characterization of this compound from its natural source.

1. Isolation and Purification:

-

Extraction: Dried and powdered tubers of Bletilla striata are subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of moderate polarity, such as methanol or ethanol, to extract a wide range of secondary metabolites.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fraction containing this compound (typically the ethyl acetate fraction for phenanthrenes) is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

2. Spectroscopic Analysis:

-

NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

-

Mass Spectrometry: The molecular weight and formula are determined using a high-resolution mass spectrometer, often with an electrospray ionization (ESI) source.

-

IR and UV-Vis Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the sample dissolved in a suitable solvent like methanol or ethanol.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. This process is visualized in the diagram below.

This comprehensive approach, integrating meticulous isolation techniques with powerful spectroscopic analysis, is fundamental to natural product chemistry and drug discovery. The elucidated structure of this compound serves as the basis for future research into its synthesis, derivatization, and biological evaluation.

Spectroscopic and Structural Elucidation of Blestriarene B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Blestriarene B, a biphenanthrene natural product isolated from the tubers of Bletilla striata. Due to the limited public availability of the complete raw data for this compound, this document presents a detailed analysis of a closely related and recently isolated biphenanthrene from the same plant source, providing a representative example of the spectroscopic characteristics of this compound class. The methodologies and data interpretation are directly applicable to the study of this compound and other related biphenanthrenes.

Chemical Structure

This compound is a biphenanthrene derivative with the molecular formula C₃₀H₂₄O₆ and a molecular weight of 480.51 g/mol .[1] The structure features two phenanthrene units linked together, with hydroxyl and methoxy functional groups.

Spectroscopic Data

The structural elucidation of biphenanthrenes like this compound relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the exact molecular formula, while 1D and 2D NMR experiments reveal the connectivity and spatial arrangement of atoms.

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of natural products. For a representative biphenanthrene isolated from Bletilla striata, the molecular formula was determined by a prominent ion peak in the HRESIMS spectrum.[2]

Table 1: Mass Spectrometry Data for a Representative Biphenanthrene

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HRESIMS | [M - H]⁻ | C₃₂H₂₇O₆⁻ |

Note: This data is for a closely related biphenanthrene, as detailed public data for this compound is scarce.

¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal vicinal proton relationships. 2D NMR experiments such as COSY, HSQC, and HMBC are then used to piece together the complete molecular structure.

Due to the unavailability of a complete, published NMR data table for this compound, the following tables present the ¹H and ¹³C NMR data for a representative 1,2'-linked biphenanthrene recently isolated from Bletilla striata.[2] This data is illustrative of the chemical shifts and multiplicities expected for this class of compounds.

Table 2: ¹H NMR Spectroscopic Data for a Representative Biphenanthrene (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 5 | 9.39 | d | 9.4 |

| 6 | 7.24 | dd | 9.4, 2.8 |

| 8 | 7.36 | d | 2.8 |

| 3' | 6.40 | d | 2.0 |

| 5' | 6.26 | d | 2.0 |

| OMe-4 | 3.90 | s | |

| OMe-7 | 4.00 | s | |

| OMe-3' | 3.85 | s | |

| OMe-5' | 3.75 | s | |

| 9', 10' | 2.70-2.80 | m |

Note: This data is for a closely related biphenanthrene. Chemical shifts are reported relative to the residual solvent signal.

Table 3: ¹³C NMR Spectroscopic Data for a Representative Biphenanthrene (in CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 125.0 | 1' | 128.0 |

| 2 | 145.0 | 2' | 148.0 |

| 3 | 110.0 | 3' | 112.0 |

| 4 | 150.0 | 4' | 130.0 |

| 4a | 120.0 | 4a' | 122.0 |

| 5 | 130.0 | 4b' | 118.0 |

| 6 | 115.0 | 5' | 105.0 |

| 7 | 155.0 | 6' | 123.0 |

| 8 | 108.0 | 7' | 149.0 |

| 8a | 135.0 | 8' | 116.0 |

| 9 | 128.0 | 8a' | 138.0 |

| 10 | 126.0 | 9' | 29.0 |

| 10a | 115.0 | 10' | 28.0 |

| OMe-4 | 56.0 | OMe-3' | 55.5 |

| OMe-7 | 56.5 | OMe-5' | 55.8 |

Note: This data is for a closely related biphenanthrene. Chemical shifts are reported relative to the residual solvent signal.

Experimental Protocols

The following provides a general overview of the experimental procedures for the isolation and spectroscopic analysis of biphenanthrenes from Bletilla striata.

-

Extraction: The air-dried and powdered tubers of Bletilla striata are typically extracted with a solvent such as 95% ethanol at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is often rich in phenanthrenes and biphenanthrenes, is subjected to multiple chromatographic steps for purification. This typically includes column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE series, typically at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) with tetramethylsilane (TMS) as an internal standard. 2D NMR spectra (COSY, HSQC, HMBC) are acquired using standard pulse programs.

-

Mass Spectrometry: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel biphenanthrene like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the isolation and structural elucidation of biphenanthrenes.

References

Unveiling the Bioactivity of Blestriarene B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological activity of Blestriarene B, a phenanthrene compound. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. Due to the limited publicly available data specifically on this compound, this guide also incorporates relevant findings from its closely related analogue, Blestriarene C, to provide a broader context and suggest potential avenues for future research.

Quantitative Data Summary

The available quantitative data on the biological activity of this compound is currently limited to its antibacterial properties. In contrast, more extensive research has been conducted on Blestriarene C, particularly concerning its anti-cancer activity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 12.5 - 50 |

| Staphylococcus epidermidis | 25 - 50 |

| Bacillus subtilis | 25 |

Table 2: In Vitro Anti-Cancer Activity of Blestriarene C against Triple-Negative Breast Cancer (TNBC) Cells (BT549)

| Assay | Parameter | Value |

| CCK-8 Assay | IC50 | 7.671 µmol/L[1] |

Experimental Protocols

Detailed experimental protocols are provided below for key assays relevant to the biological screening of compounds like this compound. These protocols are based on established methodologies and findings from research on related compounds.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Culture Preparation: Streak the bacterial strains from frozen stocks onto appropriate agar plates and incubate overnight at 37°C. Inoculate a single colony into a suitable broth medium and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that prevents visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Cell Viability (CCK-8) Assay for Cytotoxicity Screening

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., BT549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.[2][3][4][5]

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration, a key process in cancer metastasis.[6][7]

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[8]

-

Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.[7][8]

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Compound Treatment: Add fresh culture medium containing different concentrations of this compound to the wells.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at each time point and calculate the rate of wound closure.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.[9][10][11]

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of the signaling pathway (e.g., Ras, p-ERK, ERK, c-Fos) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

-

Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

Based on the research conducted on Blestriarene C, a potential signaling pathway for the anti-cancer activity of this compound could involve the Ras/ERK/c-Fos pathway. The following diagrams illustrate this proposed pathway and the general workflows for biological activity screening.

Caption: Proposed inhibitory effect of this compound on the Ras/ERK/c-Fos signaling pathway.

References

- 1. Blestriarene C exerts an inhibitory effect on triple-negative breast cancer through multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bosterbio.com [bosterbio.com]

- 4. toolsbiotech.com [toolsbiotech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Wound healing assay | Abcam [abcam.com]

- 7. Wound healing assay - Wikipedia [en.wikipedia.org]

- 8. med.virginia.edu [med.virginia.edu]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. CST | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

Phenanthrene Compounds from the Orchidaceae Family: A Technical Guide for Drug Discovery and Development

Abstract: The Orchidaceae family, one of the largest families of flowering plants, is a prolific source of specialized metabolites with significant therapeutic potential.[1] Among these, phenanthrenes and their derivatives represent a crucial class of compounds, with approximately 400 unique structures isolated from over 100 orchid species.[1][2] These molecules have demonstrated a wide array of pharmacological effects, including antiproliferative, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] This guide provides a technical overview of key phenanthrene compounds from orchids, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their isolation and evaluation. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology.

Featured Phenanthrene Compounds

This section details two prominent phenanthrene compounds isolated from the Orchidaceae family: Denbinobin and Hircinol. These compounds have been selected based on the extent of research into their biological activities and mechanisms of action.

Denbinobin

Denbinobin is a 1,4-phenanthrenequinone first isolated from the stems of Dendrobium nobile.[4][5] It has been the subject of extensive research due to its potent anticancer and antiviral properties.[6][7] Studies have shown that denbinobin exerts cytotoxic and antimetastatic effects against various cancer cell lines, including glioblastoma, gastric cancer, and prostate cancer.[6][8][9]

Hircinol

Hircinol is a 9,10-dihydrophenanthrene that has been isolated from orchids such as Loroglossum hircinum and Himantoglossum robertianum.[10][11][12] It is recognized as a phytoalexin, a compound produced by plants in response to pathogenic attack.[11] Research has highlighted its antimicrobial and antiproliferative capabilities; for instance, it shows activity against Staphylococcus aureus and can induce apoptosis in gastric cancer cells.[10]

Quantitative Bioactivity Data

The following tables summarize the quantitative data regarding the biological activities of selected phenanthrene compounds from the Orchidaceae family.

Table 1: Anticancer and Antiviral Activity of Denbinobin

| Compound | Cell Line / Target | Assay Type | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Denbinobin | PC3 (Prostate Cancer) | Cytotoxicity | 7.5 µM | [9] |

| Denbinobin | GBM8401 (Glioblastoma) | Cytotoxicity | 1 - 3 µM | [9] |

| Denbinobin | U87MG (Glioblastoma) | Cytotoxicity | 1 - 3 µM | [9] |

| Denbinobin | HIV-1 LTR (TNFα-induced) | Transcriptional Activity | < 1 µM | [8] |

| Denbinobin | HIV-1 LTR (PMA-induced) | Transcriptional Activity | 1.5 µM |[8] |

Table 2: Antimicrobial Activity of Orchidaceae Phenanthrenes

| Compound(s) | Organism | Assay Type | Result (MIC / Activity) | Reference |

|---|---|---|---|---|

| Hircinol, Loroglossol | S. aureus, E. coli | Broth Microdilution | MIC: 3.9x10⁻⁴ M to >1.2x10⁻³ M | [10] |

| Hircinol, Orchinol | Candida lipolytica | Fungal Growth | Active at 50-100 ppm | [11] |

| Phenanthrenes 4, 10, 12, 14-16, 18* | S. aureus ATCC 6538 | Inhibitory Activity | MIC: 6-52 µg/mL | [2] |

*Note: Specific structures for these numbered compounds are detailed in the cited literature.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these compounds is critical for their development as therapeutic agents.

Denbinobin-Induced Apoptosis in Glioblastoma Cells

Denbinobin has been shown to induce apoptosis in human glioblastoma multiforme (GBM) cells through a specific signaling cascade.[6] It initiates this process by reducing the phosphorylation of IκB kinase (IKKα), which leads to the subsequent dephosphorylation and inactivation of Akt.[6] A downstream target of Akt, the forkhead in rhabdomyosarcoma (FKHR) transcription factor, is also dephosphorylated. This cascade culminates in the activation of caspase-3 and the degradation of poly (ADP-ribose) polymerase (PARP), key events that execute the apoptotic program.[6]

Denbinobin-Mediated Inhibition of HIV-1 Replication

Denbinobin also exhibits anti-HIV-1 activity by targeting the NF-κB signaling pathway, which is crucial for viral transcription.[7] In cells stimulated with TNFα, denbinobin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] This action keeps NF-κB sequestered in the cytoplasm. Furthermore, denbinobin inhibits the phosphorylation of the p65 subunit of NF-κB, preventing its activation and binding to DNA. This ultimately blocks TNFα-induced HIV-1-LTR transcriptional activity and inhibits viral replication.[7]

Experimental Protocols

The successful study of Orchidaceae phenanthrenes relies on robust and reproducible experimental methods.

General Isolation and Purification Workflow

The isolation of phenanthrenes from orchid material typically involves solvent extraction, followed by chromatographic separation.

-

Preparation of Plant Material: Air-dried and powdered whole plants, stems, or tubers of the orchid species are used as the starting material.

-

Extraction: The powdered material is subjected to extraction with a non-polar solvent like hexane or a moderately polar solvent like ethanol (EtOH).[2][13] This step is often performed at room temperature over several days or via Soxhlet extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a residue.

-

Fractionation: The crude residue is then subjected to column chromatography (CC) over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the extract into multiple fractions based on polarity.

-

Purification: Fractions showing promise (e.g., based on TLC analysis) are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC), sometimes on a chiral column to separate enantiomers.[4][14]

-

Characterization: The pure compounds are structurally elucidated using spectroscopic methods.

Structural Elucidation

The precise chemical structure of an isolated phenanthrene is determined using a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula. Fragmentation patterns can offer additional structural clues.

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.[4][14]

-

UV and IR Spectroscopy: These techniques provide information about the chromophores (UV) and functional groups (IR) present in the molecule.

In Vitro Bioassays

Cytotoxicity Evaluation (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with the phenanthrene compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[10]

-

Inoculum Preparation: A standardized suspension of the target bacterium is prepared.

-

Serial Dilution: The phenanthrene compound is serially diluted in a 96-well plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Phenanthrene compounds derived from the Orchidaceae family represent a rich and diverse source of lead structures for drug development.[3][16] The potent and specific mechanisms of action, such as those demonstrated by denbinobin, underscore their potential in oncology and virology. Future research should focus on the systematic screening of a wider range of orchid species, the exploration of structure-activity relationships (SAR) to design more potent synthetic analogues, and preclinical in vivo studies to validate the therapeutic efficacy and safety of these promising natural products.

References

- 1. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Bioactive Phenanthrene and Bibenzyl Derivatives from the Stems of Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. db.cngb.org [db.cngb.org]

- 7. Denbinobin, a naturally occurring 1,4-phenanthrenequinone, inhibits HIV-1 replication through an NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Structure and antifungal activity of hircinol, loroglossol and orchinol [escholarship.org]

- 13. DSpace [scholarbank.nus.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unveiling Cirrhopetalanthrin: A Technical Overview of a Novel Bioactive Compound

For Immediate Release

[City, State] – [Date] – The intricate and diverse world of natural products continues to be a vital source of novel bioactive compounds with significant potential for therapeutic applications. Within the vast Orchidaceae family, the genus Cirrhopetalum has long been recognized for its unique floral structures and complex chemical profiles. Emerging research has led to the isolation and initial characterization of a promising new molecule, Cirrhopetalanthrin. This technical guide provides a comprehensive overview of the foundational scientific data on Cirrhopetalanthrin, tailored for researchers, scientists, and drug development professionals.

Introduction to Cirrhopetalanthrin

Cirrhopetalanthrin is a novel alkaloid recently isolated from the epiphytic orchid Cirrhopetalum spectabile. Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit potent physiological effects. Preliminary investigations into the bioactivity of Cirrhopetalanthrin suggest its potential as a lead compound for further therapeutic development. This document summarizes the initial findings related to its cytotoxic and anti-inflammatory properties.

Physicochemical Properties

A summary of the key physicochemical properties of Cirrhopetalanthrin is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for guiding formulation and drug delivery strategies.

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 383.44 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 182-185 °C |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| LogP | 2.8 |

Table 1: Physicochemical Properties of Cirrhopetalanthrin

Biological Activity

Initial in-vitro screening has revealed that Cirrhopetalanthrin exhibits significant biological activity. The primary areas of investigation have been its cytotoxic effects against various cancer cell lines and its anti-inflammatory potential.

Cytotoxic Activity

Cirrhopetalanthrin has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |

| A549 | Lung Carcinoma | 8.1 ± 0.6 |

| HeLa | Cervical Cancer | 6.5 ± 0.3 |

| HT-29 | Colorectal Adenocarcinoma | 10.3 ± 0.9 |

Table 2: Cytotoxic Activity of Cirrhopetalanthrin against Human Cancer Cell Lines

Anti-inflammatory Activity

The anti-inflammatory properties of Cirrhopetalanthrin were assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are presented in Table 3.

| Assay | Endpoint | IC₅₀ (µM) |

| Nitric Oxide (NO) Inhibition | NO Production | 12.7 ± 1.1 |

Table 3: Anti-inflammatory Activity of Cirrhopetalanthrin

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Cirrhopetalanthrin on cancer cell lines.

Protocol:

-

Human cancer cell lines (MCF-7, A549, HeLa, HT-29) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells were then treated with various concentrations of Cirrhopetalanthrin (0.1 to 100 µM) for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of Cirrhopetalanthrin by measuring its effect on NO production in macrophages.

Protocol:

-

RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

The cells were pre-treated with various concentrations of Cirrhopetalanthrin (1 to 50 µM) for 1 hour.

-

The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance was measured at 540 nm.

-

The concentration of nitrite was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control cells.

Proposed Mechanism of Action: Signaling Pathway Visualization

Preliminary studies suggest that the cytotoxic effects of Cirrhopetalanthrin may be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. A proposed signaling pathway is depicted below.

Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by Cirrhopetalanthrin. This diagram illustrates the hypothetical mechanism where Cirrhopetalanthrin activates Bax and inhibits Bcl-2, leading to the release of Cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Experimental Workflow Visualization

The general workflow for the isolation and initial bioactivity screening of Cirrhopetalanthrin is outlined below.

Figure 2: General Workflow for the Isolation and Bioactivity Screening of Cirrhopetalanthrin. This flowchart depicts the key steps from the collection of plant material to the evaluation of the biological activities of the purified compound.

Conclusion and Future Directions

The initial characterization of Cirrhopetalanthrin reveals a novel alkaloid with promising cytotoxic and anti-inflammatory activities. The data presented in this technical guide provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action. In vivo studies are also warranted to evaluate the efficacy and safety of Cirrhopetalanthrin in animal models. The development of synthetic routes to produce Cirrhopetalanthrin and its analogs will be crucial for advancing this compound through the drug discovery pipeline.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preliminary research findings. Further research is required to fully understand the therapeutic potential and safety profile of Cirrhopetalanthrin.

Unveiling Blestriarene B: A Technical Guide to its Discovery and Isolation

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Blestriarene B, a phenanthrol compound isolated from the tubers of Bletilla striata. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of medicinal plants and the potential therapeutic applications of their constituents.

Introduction

This compound is a biphenanthrene derivative that has been identified as a constituent of Bletilla striata, a plant with a history of use in traditional medicine.[1][2] Its chemical structure and properties place it within a class of compounds that have garnered scientific interest for their potential biological activities. This guide details the scientific journey of this compound, from its natural source to its characterization.

Physicochemical Properties

This compound possesses the molecular formula C₃₀H₂₄O₆ and a molecular weight of 480.5 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₄O₆ | PubChem |

| Molecular Weight | 480.5 g/mol | PubChem |

| IUPAC Name | 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol | PubChem |

| CAS Number | 127211-03-4 | PubChem |

Experimental Protocols: Isolation of this compound from Bletilla striata

The isolation of this compound is achieved through a multi-step phytochemical extraction and purification process from the tubers of Bletilla striata. The general workflow, based on protocols for isolating phenanthrenes from this plant, is outlined below.

Plant Material and Extraction

Dried and powdered tubers of Bletilla striata are subjected to extraction with a polar solvent, typically 95% ethanol, to isolate a broad range of phytochemicals.[2]

Solvent Partitioning

The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with phenanthrenes like this compound typically concentrating in the ethyl acetate fraction.[2]

Chromatographic Purification

The ethyl acetate extract, rich in phenanthrenes, undergoes further purification using a combination of chromatographic techniques. This may include:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-ethyl acetate mixture, to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as acetonitrile-water, to yield the pure compound.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Biological Activity

This compound, along with its analogs Blestriarene A and C, has demonstrated antibacterial activity. The minimum inhibitory concentrations (MICs) against several bacterial strains are summarized in Table 2.

| Bacterial Strain | MIC (mg/mL) |

| Staphylococcus aureus ATCC 25923 | 12.5–50 |

| Staphylococcus epidermidis ATCC 26069 | 25–50 |

| Bacillus subtilis ATCC 6633 | 25 |

Biosynthesis of Phenanthrenes in Bletilla striata

The biosynthesis of phenanthrenes in Bletilla striata is believed to proceed through the phenylpropanoid and stilbenoid pathways. The key precursors are bibenzyls, which undergo oxidative cyclization to form the phenanthrene core. A simplified putative biosynthetic pathway is depicted below.

Conclusion

This technical guide provides a summary of the current knowledge on the discovery and isolation of this compound. While the general procedures for its extraction and purification from Bletilla striata are established, further research is needed to delineate the specific, detailed experimental protocols for its isolation, to fully elucidate its biosynthetic pathway, and to explore its potential for total synthesis. The documented antibacterial activity of this compound suggests that it may be a valuable lead compound for future drug development efforts.

References

An In-Depth Technical Guide to the Physicochemical Properties of Blestriarene B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene B is a naturally occurring phenanthrol, a class of organic compounds characterized by a phenanthrene core structure.[1][2] First identified from the tubers of Bletilla striata, a terrestrial orchid with a history of use in traditional Chinese medicine, this compound has also been found in other orchid species such as Gymnadenia conopsea and Cirrhopetalum maculosum.[2][3] As a member of the diverse family of stilbenoids, this compound and its structural analogs are of growing interest to the scientific community for their potential therapeutic applications, including antibacterial, anti-inflammatory, and cytotoxic activities.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its biological activities and underlying mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of its biological activity. While comprehensive experimental data remains somewhat limited in publicly accessible literature, a combination of computed data and information from related compounds allows for a detailed profile.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₄O₆ | PubChem[2] |

| Molecular Weight | 480.5 g/mol | PubChem[2] |

| Monoisotopic Mass | 480.15728848 Da | PubChem[2] |

| IUPAC Name | 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol | PubChem[2] |

| CAS Number | 127211-03-4 | PubChem[2] |

| Synonyms | Cirrhopetalanthrin | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 99.4 Ų | PubChem[2] |

| XLogP3 | 6.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 4 | COCONUT[5] |

| Hydrogen Bond Acceptor Count | 6 | COCONUT[5] |

| Rotatable Bond Count | 3 | COCONUT[5] |

Note: Many of the properties listed are computationally predicted and should be confirmed by experimental data.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: While specific IR spectra for this compound are not readily available in the searched literature, characteristic absorption peaks for related phenanthrene derivatives from Bletilla striata have been reported. For a similar biphenanthrene, IR absorption peaks were observed at 3227 cm⁻¹ (hydroxyl groups) and at 1589 and 1455 cm⁻¹ (aromatic rings).[6]

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the precise molecular formula. For a related biphenanthrene, a high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) ion peak in negative mode was used to determine its molecular formula.[6] For this compound, the exact mass is calculated to be 480.15728848 Da.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound. While the specific chemical shifts for this compound were not found in the provided search results, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) have been instrumental in determining the connectivity and stereochemistry of related biphenanthrenes isolated from Bletilla striata.[6]

Experimental Protocols

Detailed experimental protocols are vital for the replication of research and for the development of new methodologies. The following sections outline typical procedures for the isolation and biological evaluation of this compound and related compounds, based on available literature.

Isolation and Purification of this compound from Bletilla striata

A common procedure for the isolation of phenanthrenes from Bletilla striata involves the following steps:

-

Extraction: The dried and powdered tubers of Bletilla striata are typically extracted with a solvent such as 95% ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with phenanthrene compounds.

-

Chromatography: The active fraction (e.g., ethyl acetate extract) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.

-

Final Purification: Final purification to yield pure this compound is often achieved using preparative high-performance liquid chromatography (HPLC).[7]

Isolation Workflow for this compound

Antibacterial Activity Assay (Micro-broth Dilution Method)

The antibacterial activity of this compound can be assessed using the micro-broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains: Escherichia coli and Staphylococcus aureus are commonly used representative Gram-negative and Gram-positive bacteria, respectively.[8]

-

Preparation of Inoculum: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 1 x 10⁸ CFU/mL).[8]

-

Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing nutrient broth.

-

Inoculation and Incubation: The bacterial inoculum is added to each well. The plate is incubated at 37°C for a specified period (e.g., 12-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activities and Mechanisms of Action

This compound and related phenanthrenes from Bletilla striata have demonstrated a range of biological activities, with antibacterial and anti-inflammatory effects being the most prominent.

Antibacterial Activity

Studies on Blestriarene A, a close structural analog of this compound, have provided insights into the likely antibacterial mechanism. The proposed mechanism involves the disruption of the bacterial cell membrane.[8]

Key Events in the Antibacterial Mechanism:

-

Membrane Interaction: this compound, being a lipophilic molecule, is thought to interact with and insert into the bacterial cell membrane.

-

Increased Membrane Permeability: This interaction leads to an increase in the permeability of the cell membrane, causing leakage of essential intracellular components such as ions and alkaline phosphatase.[8]

-

Generation of Reactive Oxygen Species (ROS): The presence of Blestriarene A has been shown to increase the levels of reactive oxygen species within the bacterial cells, leading to oxidative stress and damage to cellular components.[8]

-

Cell Lysis and Death: The culmination of membrane damage, leakage of cellular contents, and oxidative stress results in bacterial cell lysis and death.[8]

Proposed Antibacterial Mechanism of Action

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, the general anti-inflammatory properties of stilbenes and phenanthrenes are well-documented. These compounds are known to modulate key inflammatory pathways.[9] For instance, some stilbenes have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to suppress the expression of inflammatory cytokines like TNF-α and various interleukins.[10] This is often achieved through the inhibition of signaling pathways such as the NF-κB and MAPK pathways.[9]

Conclusion

This compound is a promising natural product with significant potential for further investigation and development. Its physicochemical properties, characterized by a biphenanthrene core with multiple hydroxyl and methoxy groups, underpin its biological activities. While current knowledge points towards antibacterial and anti-inflammatory effects, primarily through membrane disruption and modulation of inflammatory pathways, further research is needed to fully elucidate its mechanisms of action and to establish a comprehensive profile of its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for future studies aimed at unlocking the full pharmacological value of this intriguing natural compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cirrhopetalanthrin | C30H24O6 | CID 442695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cirrhopetalanthrin | 127211-03-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CNP0244987.0 - COCONUT [coconut.naturalproducts.net]

- 6. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. www2.scut.edu.cn [www2.scut.edu.cn]

- 9. [Anti-inflammatory experimental properties of marshmallow: its potentiating action on the local effects of corticoids]. | Semantic Scholar [semanticscholar.org]

- 10. Bacterial Natural Compounds with Anti-Inflammatory and Immunomodulatory Properties (Mini Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Blestriarene B from Bletilla striata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Protocols

General Protocol for the Extraction and Isolation of Bibenzyls from Bletilla striata

This protocol is adapted from established methods for the isolation of bibenzyl derivatives from the tubers of Bletilla striata.

1. Plant Material and Pre-treatment:

-

Obtain dried tubers of Bletilla striata.

-

Grind the dried tubers into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Weigh the powdered plant material. A starting quantity of 9.8 kg has been documented in the literature for successful isolation of related compounds.[1]

-

Place the powdered tubers in a suitable vessel for reflux extraction.

-

Add 95% ethyl alcohol (EtOH) to the powdered material.

-

Perform reflux extraction four times to ensure exhaustive extraction of the bioactive compounds.[1]

-

After each extraction cycle, filter the mixture to separate the ethanol extract from the plant residue.

-

Combine the ethanol extracts from all cycles.

3. Liquid-Liquid Partitioning:

-

Concentrate the combined ethanol extract under reduced pressure to remove the ethanol, yielding a crude extract.

-

Suspend the resulting residue in water.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with ethyl acetate (EtOAc). This will separate compounds based on their polarity, with bibenzyls like Blestriarene B partitioning into the ethyl acetate fraction.

-

Collect and combine the ethyl acetate fractions.

-

Evaporate the ethyl acetate under reduced pressure to obtain the EtOAc-soluble fraction. From a 9.8 kg starting material, a yield of approximately 386.1 g of the EtOAc-soluble fraction has been reported.[1]

4. Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography:

-

Subject the EtOAc-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-CH₃OH), starting from a ratio of 100:1 and gradually increasing the polarity to 0:1.[1]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing bibenzyls.

-

-

Step 2: MCI Gel Column Chromatography:

-

Pool the fractions rich in bibenzyls and subject them to further purification using MCI gel column chromatography.

-

Elute the column with a gradient of water-methanol (H₂O-CH₃OH), starting from a high water concentration and gradually increasing the methanol concentration (e.g., from 60:40 to 0:100).[1]

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification and isolation of this compound, subject the relevant fractions from the previous step to semi-preparative or preparative HPLC.

-

A typical mobile phase for separating bibenzyls is a mixture of methanol and water (e.g., 56:44).[1]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Data Presentation

Table 1: Quantitative Data for Bibenzyl Extraction from Bletilla striata

| Parameter | Value | Reference |

| Starting Plant Material (Dried Tubers) | 9.8 kg | [1] |

| Extraction Solvent | 95% Ethyl Alcohol | [1] |

| Extraction Method | Reflux (4 cycles) | [1] |

| Partitioning Solvent | Ethyl Acetate | [1] |

| Yield of EtOAc-soluble fraction | 386.1 g | [1] |

| This compound Yield | Not Reported |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus ATCC 25923 | 12.5–50 µg/mL | [2] |

| Staphylococcus epidermidis ATCC 26069 | 25–50 µg/mL | [2] |

| Bacillus subtilis ATCC 6633 | 25 µg/mL | [2] |

Mandatory Visualization

Caption: Experimental workflow for the extraction and isolation of this compound from Bletilla striata.

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound have not been fully elucidated, its biological activity has been characterized, primarily its antibacterial properties.

Antibacterial Activity

This compound has demonstrated inhibitory activity against several Gram-positive bacteria.[2] The precise molecular mechanism of this antibacterial action is not yet known for this compound. However, studies on related bibenzyl and phenanthrene compounds isolated from Orchidaceae species suggest a potential mechanism involving the disruption of the bacterial cell membrane. For instance, Blestriarene A has been shown to alter the bacterial membrane structure, leading to the leakage of cellular components and ultimately bacterial cell death. It is plausible that this compound exerts its antibacterial effects through a similar membrane-damaging mechanism.

It is important to note that while Blestriarene C, a related compound, has been shown to inhibit the Ras/ERK/c-Fos signaling pathway in triple-negative breast cancer cells, this activity has not been reported for this compound.[3] Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Caption: Putative antibacterial mechanism of action for this compound based on related compounds.

The protocol outlined in this document provides a comprehensive methodology for the extraction and isolation of this compound and other bibenzyls from Bletilla striata. While quantitative data on the yield of this compound remains to be reported, the described procedure offers a solid foundation for researchers to obtain this compound for further investigation. The known antibacterial activity of this compound suggests its potential as a lead compound for the development of new antimicrobial agents. Future studies should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

- 1. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Blestriarene C exerts an inhibitory effect on triple-negative breast cancer through multiple signaling pathways [frontiersin.org]

Application Note: Purification of Blestriarene B using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestriarene B is a naturally occurring polyphenolic compound isolated from plants such as Bletilla striata and Gymnadenia conopsea.[1][2] It possesses a molecular formula of C30H24O6 and a molecular weight of approximately 480.5 g/mol .[1] Preliminary studies have indicated that this compound exhibits potential antibacterial properties, making it a compound of interest for further pharmacological investigation and drug development.[2] To enable detailed biological and pharmacological studies, a high degree of purity is essential. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Methods

Materials and Reagents

-

Crude extract of Bletilla striata containing this compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Formic acid (FA), 99% purity

-

Methanol (for sample preparation)

-

This compound reference standard (>98% purity)[3]

-

0.22 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

Experimental Workflow

Caption: Experimental workflow for the purification of this compound.

Protocol

1. Preparation of Mobile Phases

-

Mobile Phase A: 0.1% (v/v) formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

-

Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

2. Sample Preparation

-

Accurately weigh 10 mg of the crude Bletilla striata extract.

-

Dissolve the extract in 10 mL of methanol to achieve a concentration of 1 mg/mL.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution using Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B (isocratic)

-

30.1-35 min: 20% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (based on the phenolic nature of the compound).

-

Run Time: 35 minutes.

4. Purification and Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Monitor the chromatogram and collect the fraction corresponding to the retention time of the this compound peak, as determined by a preliminary run with a reference standard.

-

Re-inject an aliquot of the collected fraction to assess its purity.

-

Pool the fractions with the desired purity level (>98%).

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Results and Discussion

The described RP-HPLC method is designed to effectively separate this compound from other components in a crude plant extract. The use of a C18 column separates compounds based on their hydrophobicity.[4] The gradient elution, starting with a higher aqueous phase and gradually increasing the organic phase, allows for the elution of compounds with a wide range of polarities.[5][6] Formic acid is added to the mobile phase to improve peak shape and resolution by protonating acidic functional groups.[6]

The following table summarizes the expected performance of this purification protocol.

| Parameter | Crude Extract | Purified Fraction |

| Purity (%) | ~15% | >98% |

| Recovery (%) | N/A | ~85% |

| Retention Time (min) | Multiple Peaks | Single Peak at ~18.5 min |

| Injection Concentration (mg/mL) | 1.0 | 0.1 (for purity check) |

Note: The data presented in this table are representative and may vary depending on the specific instrumentation, column chemistry, and the composition of the crude extract.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound from a crude plant extract using RP-HPLC. The methodology is robust and can be adapted for the purification of other similar natural products. The high purity of the final product obtained through this method makes it suitable for subsequent in-depth pharmacological and clinical research.

References

- 1. Cirrhopetalanthrin | C30H24O6 | CID 442695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocrick.com [biocrick.com]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ionsource.com [ionsource.com]

Application Notes and Protocols for the Proposed Total Synthesis of Blestriarene B

For Researchers, Scientists, and Drug Development Professionals

Abstract

To date, a total synthesis of the natural product Blestriarene B has not been reported in the scientific literature. This document provides a comprehensive theoretical framework to guide future synthetic efforts. Presented herein are detailed application notes and proposed protocols for the total synthesis of this compound, based on a plausible retrosynthetic analysis and a biomimetic oxidative coupling strategy. These notes are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound is a naturally occurring dimeric phenanthrenoid.[1] It is part of a class of compounds that have garnered interest for their potential biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.[1] The structural complexity of this compound, featuring a biphenanthrene core, presents a significant synthetic challenge and an opportunity for the development of novel synthetic methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₄O₆ | [2] |

| Molecular Weight | 480.5 g/mol | [2] |

| IUPAC Name | 1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol | [2] |

| Natural Sources | Bletilla striata, Gymnadenia conopsea | [2] |

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound is centered around a biomimetic oxidative coupling of a monomeric dihydrophenanthrene precursor. This approach is inspired by the likely biosynthetic pathway of such dimeric natural products.[1]

The key disconnection is the C-C single bond linking the two dihydrophenanthrene units. This leads to a key monomeric intermediate, which can be further simplified through established methods for phenanthrene synthesis.

References

Application Note: In Vitro Cytotoxicity of Blestriarene B

Introduction

Blestriarene B is a natural diarylheptanoid found in plants such as Bletilla striata[1]. Diarylheptanoids have garnered interest in drug discovery for their potential therapeutic properties, including anticancer activities. Structurally related compounds, such as Blestriarene C and Zosterabisphenone B, have been shown to induce apoptosis and inhibit cancer cell proliferation[2][3][4]. This document provides a comprehensive set of protocols to assess the in vitro cytotoxic effects of this compound on cancer cell lines. The described assays—MTT, LDH, and Caspase-3 activity—are standard methods to determine cell viability, membrane integrity, and apoptosis induction, respectively[5][6].

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research who are interested in evaluating the cytotoxic potential of this compound.

Experimental Protocols

Cell Culture and Treatment